N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide
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Overview
Description
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a sulfonamide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . The resulting indole derivative is then subjected to further reactions to introduce the sulfonamide group. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects . The sulfonamide group further enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide can be compared with other indole derivatives, such as:
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound also features an indole moiety but differs in its functional groups, leading to distinct biological activities.
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxy-benzenesulfonamide: A similar compound with slight variations in the indole structure, which can result in different chemical and biological properties.
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): A well-known indole derivative with significant biological activity, particularly in regulating sleep-wake cycles.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-13-5-7-18-17(11-13)16(14(2)22-18)9-10-21-27(23,24)20-12-15(25-3)6-8-19(20)26-4/h5-8,11-12,21-22H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWRFJLJRKBTOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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